molecular formula C8H6F5NO2 B1412080 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol CAS No. 1227601-30-0

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

Cat. No.: B1412080
CAS No.: 1227601-30-0
M. Wt: 243.13 g/mol
InChI Key: UVTOBYKUVAYTFQ-UHFFFAOYSA-N
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Description

. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with difluoromethoxy and trifluoromethyl reagents under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial processes.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine-containing groups on biological activity.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine-containing groups. These interactions can mod

Properties

IUPAC Name

[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-2,7,15H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOBYKUVAYTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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